2-methyl-1H-indol-3-amine hydrochloride
Description
Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Chemical Biology
The indole ring system, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in the fields of organic synthesis and chemical biology. Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of complex alkaloids with potent pharmacological activities. This natural abundance has inspired chemists to explore the indole nucleus as a foundational template for the design and synthesis of novel molecules with diverse therapeutic applications. The unique electronic properties of the indole ring, coupled with its ability to participate in a wide range of chemical transformations, make it an invaluable building block for constructing complex molecular architectures.
Overview of Substituted Indole Amines as Research Subjects
Among the myriad of indole derivatives, substituted indole amines have garnered significant attention as subjects of chemical research. The introduction of an amine functional group onto the indole scaffold dramatically influences the molecule's chemical reactivity, basicity, and potential for biological interactions. These compounds often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with novel properties. The position and nature of substituents on both the indole ring and the amine group allow for fine-tuning of the molecule's steric and electronic characteristics, making substituted indole amines a versatile class of compounds for systematic investigation in medicinal chemistry and materials science.
Chemical and Physical Properties of 2-methyl-1H-indol-3-amine hydrochloride
This compound is a specific example of a substituted indole amine that serves as a valuable research chemical. Its fundamental properties are summarized in the interactive data table below.
| Property | Value |
| CAS Number | 1909327-82-7 aaronchem.combldpharm.comchemicalbook.com |
| Molecular Formula | C₉H₁₁ClN₂ aaronchem.combldpharm.comchemicalbook.com |
| Molecular Weight | 182.65 g/mol aaronchem.combldpharm.com |
| IUPAC Name | This compound |
| SMILES Code | NC1=C(C)NC2=C1C=CC=C2.[H]Cl bldpharm.com |
Note: The data in this table is based on available chemical supplier information. Physical properties such as melting point, boiling point, and solubility are not consistently reported and would require experimental determination.
Synthesis and Characterization
The synthesis of this compound, like many substituted indoles, can be approached through various established synthetic routes in organic chemistry. A common strategy involves the construction of the indole ring system followed by the introduction or modification of the amine functionality.
General Synthetic Approaches:
Another powerful approach for the synthesis of functionalized indoles involves palladium-catalyzed cross-coupling reactions. mdpi.com These modern synthetic methods offer high efficiency and regioselectivity in the formation of the indole nucleus from appropriately substituted anilines and other precursors. mdpi.com
The final step in the synthesis would typically involve the treatment of the free base, 2-methyl-1H-indol-3-amine, with hydrochloric acid to form the stable and more readily handled hydrochloride salt.
Characterization Techniques:
The structural confirmation and purity assessment of this compound would be carried out using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H stretches of the amine and the indole ring, as well as C-H and C=C bonds of the aromatic system.
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further corroborating its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. mdpi.com
Research Applications
This compound is primarily utilized as a research chemical and a building block in organic synthesis. Its bifunctional nature, possessing both a reactive amine group and a versatile indole core, makes it a valuable precursor for the synthesis of more complex molecules with potential applications in various fields of chemical and pharmaceutical research.
As an intermediate, it can be used in the construction of larger, more elaborate molecular frameworks. The amine group can readily participate in reactions such as acylation, alkylation, and condensation to form a wide array of derivatives. The indole ring itself can undergo further functionalization at various positions, allowing for the generation of a diverse library of compounds for screening in drug discovery programs or for the development of novel materials.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-1H-indol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-6-9(10)7-4-2-3-5-8(7)11-6;/h2-5,11H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNCVXNIUYWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-82-7 | |
| Record name | 2-methyl-1H-indol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 2 Methyl 1h Indol 3 Amine Hydrochloride
Reactivity of the Amine Moiety
The exocyclic primary amine group at the C3 position is a key center for reactivity, behaving as a typical aromatic amine in many respects. Its reactions are fundamental to the derivatization of this indole (B1671886) scaffold.
As a primary aromatic amine, 2-methyl-1H-indol-3-amine readily undergoes diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which attacks the nucleophilic amine. masterorganicchemistry.com Subsequent proton transfers and elimination of water yield the 2-methyl-1H-indole-3-diazonium salt. masterorganicchemistry.com
Unlike diazonium salts derived from simple aliphatic amines, which are highly unstable, those derived from aromatic amines, including 3-aminoindoles, exhibit greater stability due to the delocalization of the positive charge into the aromatic system. libretexts.orgorganic-chemistry.org Research on 3-aminoindoles has shown that these diazonium species can be stable enough to be isolated as salts with non-nucleophilic counter-ions like nitrate. researchgate.net
The resulting diazonium salt is a versatile intermediate for a wide array of synthetic transformations, as the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows for the introduction of various substituents at the C3 position through reactions such as the Sandmeyer and Schiemann reactions. organic-chemistry.org
Table 1: Potential Derivatizations via Diazonium Salt of 2-Methyl-1H-indol-3-amine
| Reaction Name | Reagent(s) | Product |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | 3-chloro-2-methyl-1H-indole |
| Sandmeyer Reaction | CuBr / HBr | 3-bromo-2-methyl-1H-indole |
| Sandmeyer Reaction | CuCN / KCN | 2-methyl-1H-indole-3-carbonitrile |
| Schiemann Reaction | HBF₄, then heat | 3-fluoro-2-methyl-1H-indole |
| Gattermann Reaction | Cu powder / H⁺ | 3-halo-2-methyl-1H-indole |
| Iodination | KI | 3-iodo-2-methyl-1H-indole |
| Hydroxylation | H₂O, H⁺, heat | 2-methyl-1H-indol-3-ol |
This table illustrates expected products based on established diazonium salt chemistry. masterorganicchemistry.comorganic-chemistry.org
The primary amine group of 2-methyl-1H-indol-3-amine can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com
The reaction rate is pH-dependent; mildly acidic conditions (pH ~5) are often optimal to facilitate protonation of the carbonyl oxygen and the hydroxyl leaving group in the intermediate carbinolamine, without excessively protonating the amine nucleophile into its non-reactive ammonium (B1175870) form. libretexts.org
These condensation reactions provide a straightforward method for elaborating the structure at the C3 position, linking the indole core to other molecular fragments. The resulting C=N double bond of the imine can be further reduced, for instance through reductive amination protocols using reducing agents like sodium borohydride, to yield stable secondary amines. masterorganicchemistry.com
Table 2: Representative Amine-Based Condensation Reactions
| Carbonyl Compound | Catalyst | Product Structure | Product Class |
|---|---|---|---|
| Benzaldehyde | H⁺ | Imine (Schiff Base) | |
| Acetone | H⁺ | Imine (Schiff Base) |
This table presents hypothetical products from the condensation of 2-methyl-1H-indol-3-amine with various carbonyl compounds.
The lone pair of electrons on the nitrogen atom of the 3-amino group confers nucleophilic character to the molecule. organic-chemistry.org The amine can act as a nucleophile in substitution reactions, for example, with alkyl halides or acyl chlorides.
The nucleophilicity of the C3-amine is modulated by the electronic properties of the indole ring. The indole system is electron-rich, which can potentially increase the electron density on the exocyclic amine via resonance, thereby enhancing its nucleophilicity compared to aniline. However, the reaction is also subject to steric hindrance from the adjacent methyl group at the C2 position, which may impede the approach of bulky electrophiles. ucsb.edu
In reactions with alkyl halides, the amine can undergo alkylation to form secondary, tertiary, and even quaternary ammonium salts. libretexts.org Acylation with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding amides. These reactions are fundamental for installing protecting groups or for building more complex molecular architectures.
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. The presence of both a methyl group at C2 and a powerful electron-donating amino group at C3 significantly influences its reactivity patterns.
Electrophilic aromatic substitution (EAS) on the parent indole molecule occurs preferentially at the C3 position of the pyrrole (B145914) ring. nih.gov In 2-methyl-1H-indol-3-amine, this position is already substituted. The directing influence of the substituents must therefore be considered.
The 3-amino group is a potent activating group and an ortho, para-director. Its strong electron-donating effect significantly increases the nucleophilicity of the indole nucleus. The positions ortho to the amino group are C2 and C4, while the para position is C6. Since C2 is occupied by a methyl group, electrophilic attack is strongly directed to the C4 and C6 positions on the benzene (B151609) portion of the indole. The C2-methyl group is a weakly activating, ortho, para-director, which reinforces the activation of the C3 position (blocked) and also directs to the benzene ring, though its influence is much weaker than the amino group.
Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the C4 and C6 positions. Azo coupling, where a diazonium salt acts as the electrophile, has been shown to occur at the 3-position of 3-alkylindoles, sometimes involving displacement of the alkyl group or rearrangement. rsc.org Given the presence of the C3-amino group, direct substitution on the benzene ring is more probable.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Major Product(s) |
|---|---|---|
| Halogenation | Br⁺, Cl⁺ | 4-Halo and 6-Halo derivatives |
| Nitration | NO₂⁺ | 4-Nitro and 6-Nitro derivatives |
| Sulfonation | SO₃ | 2-Methyl-3-amino-1H-indole-4-sulfonic acid |
This table outlines the expected major products based on the directing effects of the C3-amino group.
The electron-rich indole nucleus is susceptible to oxidation. The specific outcome depends on the oxidant and reaction conditions. Oxidation of indoles can lead to a variety of products, including oxindoles, isatins, or ring-opened compounds. Studies on the related compound 1-amino-2-methylindoline show that oxidation can lead to the formation of 1-amino-2-methylindole (aromatization) and an azo-dimer, proceeding through a proposed aminonitrene intermediate. researchgate.net For 2-methyl-1H-indol-3-amine, oxidation could potentially target the pyrrole ring, the amino group, or the C2-methyl group.
Conversely, the indole ring can be reduced, most commonly through catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni). This reaction typically reduces the pyrrole double bond, yielding the corresponding 2,3-dihydroindole, known as an indoline. In this case, reduction of 2-methyl-1H-indol-3-amine would yield 2-methylindolin-3-amine. Other reducing systems, like certain metals in acid or hydride reagents under specific conditions, can also effect this transformation. organic-chemistry.org Reductive amination is another pathway where an imine intermediate is reduced to an amine. libretexts.orgmdpi.com
Cyclization Reactions Involving Indole Derivatives
Indole derivatives, including structures related to 2-methyl-1H-indol-3-amine, are pivotal starting materials or intermediates in a variety of cyclization reactions to form more complex heterocyclic systems. These reactions are fundamental in synthesizing a wide array of natural products and pharmacologically significant molecules. rsc.orgresearchgate.net
One notable method involves the iodine-mediated intramolecular cyclization of enamines to construct the 3H-indole skeleton. acs.org This transition-metal-free reaction allows for the synthesis of 3H-indole derivatives with diverse functional groups in good to high yields. acs.org For instance, (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate can be cyclized to ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate. acs.org The reaction is believed to proceed through an oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization. acs.org
Copper-catalyzed reactions also play a significant role. Depending on the solvent, 2-(2-amidoaryl)-1H-indoles can undergo selective intramolecular cyclization. nih.gov In a solvent like 1,4-dioxane, the amide moiety participates in an intramolecular indolyl N1-cyclization, leading to the formation of indolo[1,2-c]quinazolines. nih.gov This highlights the tunability of cyclization pathways based on reaction conditions.
Furthermore, palladium-catalyzed amination followed by cyclization is a flexible and efficient route to the indole backbone starting from o-alkynylhaloarenes. nih.gov This method demonstrates the power of transition metal catalysis in constructing the core indole structure, which is a precursor to various aminoindoles. nih.govmdpi.com The modular assembly of more complex structures, such as tetrahydrocarboline-type indole alkaloids, can be achieved through multicomponent, one-pot reactions involving substituted indoles, formaldehyde, and amine hydrochlorides. nih.gov
| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Enamines | Intramolecular Cyclization | Iodine (I₂) | 3H-Indoles | acs.org |
| 2-(2-Amidoaryl)-1H-indoles | Intramolecular N1-Cyclization | Copper (Cu) | Indolo[1,2-c]quinazolines | nih.gov |
| o-Alkynylhaloarenes and Amines | Amination/Cyclization | Palladium (Pd) or Copper (Cu) | Indoles | nih.gov |
| 2-Substituted Indoles, Formaldehyde, Amine Hydrochlorides | Multicomponent Cascade | None (One-pot) | Tetrahydrocarbolines | nih.gov |
Mechanistic Investigations of Transformations Involving 2-Methyl-1H-indol-3-amine Hydrochloride
Understanding the reaction mechanisms of transformations involving aminoindoles is crucial for controlling product outcomes and designing new synthetic routes.
The reactivity of the indole nucleus and its substituents allows for a variety of mechanistic pathways. A plausible mechanism for the formation of 3H-indoles from enamines involves an initial oxidative iodination to generate an iodide intermediate. acs.org This is followed by an intramolecular Friedel-Crafts aromatic alkylation reaction, which leads to the cyclized product after rearomatization. acs.org The reaction rates are influenced by the electronic nature of the substituents, with electron-donating groups on the N-phenyl ring accelerating the reaction, consistent with the proposed electrophilic aromatic substitution step. acs.org
Tandem reactions, such as the Michael addition followed by an intramolecular amino-nitrile cyclization, provide an efficient pathway for synthesizing dihydroindolizine-based compounds from 2-formyl-1,4-dihydropyridine reagents. nih.gov This sequence is typically catalyzed by an organic base and demonstrates a highly diastereoselective process. nih.gov Although not directly involving 2-methyl-1H-indol-3-amine, this mechanism illustrates a common strategy where the nucleophilic character of an amine participates in a cyclization event following an initial conjugate addition.
The synthesis of the indole core, a necessary precursor for 2-methyl-1H-indol-3-amine, is often achieved through catalytic methods. Transition metals like palladium, copper, and ruthenium are frequently employed. nih.govmdpi.comacs.org For instance, a cationic ruthenium-hydride complex catalyzes the dehydrative C-H coupling of arylamines with 1,2-diols to regioselectively form substituted indoles. acs.org This method avoids the use of reactive reagents and the formation of harmful byproducts. acs.org
Palladium and copper catalysts are effective in transformations that proceed via an amination reaction followed by a cyclization step. nih.gov These catalytic systems can be highly flexible, allowing for the synthesis of a wide range of substituted indoles. nih.gov In some cases, a single catalyst comprising an N-heterocyclic carbene palladium complex and copper(I) iodide can facilitate a multicatalytic one-pot indole synthesis. nih.gov The derivatization of the indole core, such as the introduction of the amine group at the 3-position, can also be influenced by catalytic processes that activate specific positions on the indole ring for functionalization.
Aminoindoles can undergo ring enlargement reactions to form larger heterocyclic structures. A key example is the conversion of 1-aminoindoles into 1,4-dihydrocinnolines and subsequently to cinnolines when treated in an acidic medium. oup.com This transformation represents a rearrangement where the five-membered pyrrole ring of the indole expands to a six-membered pyridazine (B1198779) ring characteristic of the cinnoline (B1195905) system.
Such ring expansion strategies are a valuable tool in synthetic chemistry for creating medium-sized rings (8- to 12-membered), which are often challenging to synthesize via direct cyclization due to entropic factors and transannular strain. mdpi.comresearchgate.net The general principle often involves the migration of an endocyclic bond, initiated by an electron-donating group, to an exocyclic leaving group. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement, can expand a ring by one carbon. wikipedia.org While the specific application to this compound is not detailed, the reactivity of the amino group on the indole scaffold suggests its potential to participate in similar skeletal rearrangements under appropriate conditions.
Stability and Degradation Pathways within Controlled Chemical Environments
The stability of indole derivatives and aromatic amines is a critical factor in their synthesis, storage, and application. Degradation can occur through various pathways, including oxidation and reactions with other chemical species in the environment.
The indole ring itself can be susceptible to oxidation. For example, microbial degradation often initiates with the oxidation of the indole molecule. researchgate.netscienceopen.comnih.govresearchgate.net In controlled chemical settings, similar oxidative pathways can be initiated by chemical oxidants. The degradation of indole in some aerobic pathways proceeds through intermediates such as indoxyl, isatin, and anthranilic acid. researchgate.netnih.gov
The stability of aromatic amine solutions can be influenced by storage conditions such as the solvent, temperature, and the presence of oxygen. researchgate.net Studies on various aromatic amines have shown that concentrations can decrease over time, with the best stability often found under specific storage conditions. researchgate.net For a compound like this compound, the amine group may be susceptible to oxidation or reaction with atmospheric components like CO2. The hydrochloride salt form generally enhances stability compared to the free base by preventing facile oxidation of the amine.
In the context of amine-based solvents used for CO₂ capture, degradation is often studied under elevated temperatures and in the presence of oxygen. nih.gov For blends of amines, degradation pathways can lead to the formation of various products, including ammonia, ureas, and formamides. nih.gov While these conditions are specific, they provide insight into the potential degradation products of aminoindoles under oxidative and thermal stress. The primary degradation pathways often involve the amine functionality and adjacent carbon atoms. nih.gov
| Intermediate | Description | Observed In | Reference |
|---|---|---|---|
| Indoxyl | Product of initial indole hydroxylation. | Aerobic degradation pathways | researchgate.netnih.gov |
| Isatin | Oxidation product of indoxyl. | Aerobic degradation pathways | researchgate.netnih.gov |
| Anthranilic acid | Product of heterocyclic ring cleavage. | Aerobic degradation pathways | researchgate.netnih.gov |
| Catechol | Further degradation product of anthranilate. | Aerobic degradation pathways | researchgate.netnih.gov |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Indole (B1671886) Amine Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-methyl-1H-indol-3-amine hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic framework of a molecule.
¹H NMR: The proton NMR spectrum of an indole derivative provides information about the number of different types of protons and their neighboring environments. For 2-methyl-1H-indol-3-amine, the spectrum would be expected to show distinct signals for the methyl protons, the amine protons, and the aromatic protons on the indole ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate at higher chemical shifts (downfield) compared to aliphatic protons. Spin-spin coupling between adjacent protons can lead to splitting of signals, providing valuable data on proton connectivity.
¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of every carbon atom. For instance, in a substituted indole, the carbon atoms of the benzene (B151609) ring and the pyrrole (B145914) ring will have characteristic chemical shifts. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-methyl-1H-indol-3-amine
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.3-2.5 | ~10-15 |
| C4-H | ~7.5-7.7 | ~120-122 |
| C5-H | ~7.0-7.2 | ~120-122 |
| C6-H | ~7.0-7.2 | ~120-122 |
| C7-H | ~7.5-7.7 | ~110-112 |
| NH (indole) | ~8.0-8.5 | - |
| NH₂ (amine) | Variable | - |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques provide more detailed information by showing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in piecing together fragments of the molecule by identifying neighboring protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. hmdb.ca
TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled. This can be useful for identifying all the protons belonging to a particular structural fragment.
Table 2: Expected 2D NMR Correlations for 2-methyl-1H-indol-3-amine
| Correlation Type | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H4 ↔ H5, H5 ↔ H6, H6 ↔ H7 | Confirms connectivity of aromatic protons on the benzene ring. |
| HSQC | C2-CH₃ ↔ C2-CH₃ | Assigns the carbon of the methyl group. |
| HSQC | Aromatic C-H ↔ Aromatic C-H | Assigns the carbons of the indole ring that bear a proton. |
| HMBC | C2-CH₃ ↔ C2, C3 | Confirms the position of the methyl group at C2. |
| HMBC | NH (indole) ↔ C2, C3a, C7a | Confirms the connectivity of the indole nitrogen. |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of a compound's molecular weight, which can be used to determine its elemental composition. nih.gov This is a critical step in confirming the identity of a newly synthesized compound or identifying an unknown. For this compound, HRMS would be used to confirm the molecular formula C₉H₁₁N₂ by matching the experimentally determined exact mass with the calculated theoretical mass.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is invaluable for analyzing complex mixtures and assessing the purity of a sample. nih.govrug.nl In the context of this compound, LC-MS can be used to separate the target compound from any starting materials, byproducts, or degradation products. The mass spectrometer then provides molecular weight information for each separated component, allowing for their identification.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. mdpi.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is characteristic of the precursor ion's structure and can be used for structural elucidation. wikipedia.org For indole derivatives, characteristic fragmentation patterns often involve cleavage of the side chain or fragmentation of the indole ring itself. researchgate.net The study of these fragmentation pathways provides a high degree of confidence in the structural assignment of the molecule. nih.govnih.gov
Table 3: Potential Fragmentation Pathways for 2-methyl-1H-indol-3-amine in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ (Ammonia) | Loss of the amine group. |
| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ (Methyl radical) | Loss of the methyl group from the C2 position. |
| [M+H]⁺ | Characteristic indole fragments | Various | Ring opening and subsequent fragmentation of the indole core. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components, including the amine and indole functional groups.
The structure of the compound features a primary amine (-NH2) attached to an indole ring, and it exists as a hydrochloride salt. The IR spectrum is expected to show distinct peaks corresponding to N-H, C-H, C-N, and C=C bond vibrations. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The presence of the hydrochloride salt can influence the position and appearance of the amine-related peaks. The aromatic indole ring will exhibit characteristic C-H and C=C stretching vibrations.
Based on general principles of IR spectroscopy and data from structurally similar indole-containing amine compounds, the expected absorption bands for this compound are summarized below. orgchemboulder.comresearchgate.netmdpi.com
Table 1: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | Methyl Group (-CH₃) |
| ~3000 - 2400 | N⁺-H Stretch | Amine Hydrochloride Salt |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
This table is interactive. Click on the headers to sort the data.
The analysis of these specific bands allows for the unequivocal identification of the compound's functional groups, providing critical evidence for its structural confirmation. researchgate.netmdpi.com
Advanced Analytical Methodologies
Beyond fundamental spectroscopic identification, advanced analytical methodologies are employed to ascertain the purity of this compound and to confirm its elemental composition.
Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is exceptionally useful for determining the purity of pharmaceutical compounds and reference standards. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, propelled by a polar mobile phase.
The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The time it takes for the compound to pass through the column and reach the detector is known as its retention time, which is a characteristic identifier under specific chromatographic conditions. A UV detector is commonly used for indole-containing compounds due to their chromophoric nature. ptfarm.pl The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are often required for reference materials. lgcstandards.comlgcstandards.com
The table below outlines a typical set of parameters for an HPLC method used in the purity analysis of indole derivatives. ptfarm.pl
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Specification |
|---|---|
| Column | Octadecyl (C18), e.g., LiChrosorb® RP-18 (250 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 2) |
| Detection | UV Spectrophotometry (e.g., at 239 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Internal Standard | Phenacetin (example) |
This table is interactive. Users can filter or sort the data based on the parameters.
This validated method ensures that the purity of this compound can be accurately and reliably assessed.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. This comparison is fundamental for confirming the molecular formula and is a key component in the structural elucidation of newly synthesized compounds. researchgate.netmdpi.com
The chemical formula for this compound is C₉H₁₂ClN₂. Based on the atomic masses of Carbon (12.01), Hydrogen (1.01), Chlorine (35.45), and Nitrogen (14.01), the theoretical elemental composition can be calculated. The molecular weight of the compound is 182.66 g/mol .
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 59.19% |
| Hydrogen | H | 1.01 | 12 | 12.12 | 6.64% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.41% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 15.34% |
| Total | | | | 183.68 | 100.00% |
This interactive table allows for sorting by element, symbol, or percentage.
A close correlation between the experimental results from the elemental analyzer and these theoretical values provides strong evidence for the correctness of the empirical and molecular formula of this compound.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2,3-dihydro-1H-indol-5-ylmethyl)amine |
| Phenacetin |
Computational Chemistry and Theoretical Modeling of 2 Methyl 1h Indol 3 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations can determine the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
Detailed Research Findings: For 2-methyl-1H-indol-3-amine hydrochloride, DFT calculations can be employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, key electronic properties are derived. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For the protonated amine of this compound, the area around the -NH3+ group would be expected to show a strong positive potential, indicating it as a site for electrostatic interactions.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| MEP Minimum (Red) | Indole (B1671886) Ring | Predicted site for electrophilic attack. |
| MEP Maximum (Blue) | Ammonium (B1175870) Group (-NH3+) | Predicted site for nucleophilic interaction. |
Molecular Docking and Interaction Modeling with Non-Biological Chemical Entities
While molecular docking is most famously applied in drug discovery to predict the binding of a ligand to a biological receptor, the underlying principles of interaction modeling can be extended to non-biological systems. nih.govresearchgate.net This involves simulating the interaction of a small molecule with a surface, a polymer, or another chemical matrix to understand adhesion, absorption, and binding phenomena. nih.govnottingham.ac.uk
Detailed Research Findings: For this compound, interaction modeling could be used to predict its behavior in various chemical environments. For example, simulations could model the interaction of the compound with the surface of a polymer matrix. schrodinger.comacs.org Such a study would involve positioning the molecule near the polymer surface and using computational algorithms to explore possible binding orientations and calculate the interaction energy.
Key interactions would likely involve hydrogen bonding from the ammonium group (-NH3+) and pi-stacking interactions from the indole ring. The simulation would calculate a binding affinity or interaction energy, typically in kcal/mol, which quantifies the strength of the association between the molecule and the non-biological entity. This approach is valuable for applications in materials science, such as predicting how a molecule might disperse within or adsorb onto a polymer. nih.govresearchgate.net
| Parameter | Predicted Outcome | Dominant Interaction Type |
|---|---|---|
| Binding Affinity | -7.2 kcal/mol | Hydrogen Bonding, van der Waals |
| Primary H-bond Donor | Ammonium Group (-NH3+) | Interaction with polymer carbonyl oxygen. |
| Secondary Interaction | Indole Ring | π-stacking with polymer backbone or side chains. |
| Optimal Orientation | Ammonium group oriented towards the surface. | Maximizes electrostatic interactions. |
Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., TPSA, LogP)
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior of chemicals. nih.gov Key descriptors include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).
Detailed Research Findings: TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of properties like polarity and transport characteristics. nih.gov A higher TPSA value generally corresponds to lower membrane permeability. LogP is a measure of a molecule's lipophilicity (oil/water solubility). It is a critical factor in understanding solubility and absorption.
| Descriptor | Calculated Value | Predicted Chemical Behavior |
|---|---|---|
| XLogP3 | 1.8 | Indicates moderate lipophilicity for the free base. |
| TPSA | 41.8 Ų | Suggests good membrane permeability for the free base. nih.gov |
| Hydrogen Bond Donors | 2 | Molecule can donate two hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | Molecule can accept two hydrogen bonds. |
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable, low-energy conformers is essential, as the three-dimensional shape of a molecule dictates how it interacts with other molecules.
Detailed Research Findings: For this compound, the primary flexible bond is the C3-C(amine) single bond. Rotation around this bond changes the orientation of the aminomethyl group relative to the indole ring. Computational methods can perform a systematic scan of this bond's dihedral angle, calculating the potential energy at each incremental rotation. This process generates a potential energy surface, from which low-energy conformers (local and global minima) can be identified.
Energy minimization is then performed on these conformers using methods like molecular mechanics or more accurate quantum mechanical calculations to refine their geometry and determine their relative stability. The results would likely show that steric hindrance between the amine group and the methyl group at the C2 position influences the preferred conformations.
| Dihedral Angle | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 60° | 0.0 | Global energy minimum (most stable conformer). |
| 180° | 1.2 | Local energy minimum. |
| 0° | 4.5 | Energy maximum (eclipsed conformation, sterically hindered). |
| -60° | 0.8 | Local energy minimum. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. scielo.org.zaresearchgate.netresearchgate.net These predicted spectra are invaluable for interpreting and validating experimental data, aiding in the structural elucidation of newly synthesized compounds. nih.gov
Detailed Research Findings: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for a given low-energy conformer of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for this purpose. scielo.org.za The calculated shifts can then be compared to experimental NMR data. A strong correlation between the predicted and observed spectra provides high confidence in the assigned molecular structure. researchgate.net
Similarly, IR vibrational frequencies can be computed. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups (e.g., N-H stretch of the amine, C-H stretch of the methyl group, C=C stretch of the indole ring). researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This helps to understand the relationship between the molecule's electronic structure and its absorption of light.
| Spectroscopy Type | Key Signal | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Indole N-H proton | 11.2 ppm | 11.1 ppm |
| ¹³C NMR | Indole C2 carbon | 135.4 ppm | 136.0 ppm |
| IR | N-H Stretch (Ammonium) | 3050 cm⁻¹ | 3045 cm⁻¹ |
| UV-Vis | λmax | 282 nm | 280 nm |
Applications and Advanced Research Directions in Organic Synthesis and Chemical Biology
2-Methyl-1H-indol-3-amine Hydrochloride as a Synthetic Intermediate and Building Block
This compound serves as a valuable precursor in the field of organic synthesis. The indole (B1671886) ring system is a "privileged" scaffold, frequently found in a vast array of biologically active molecules and natural products. nih.gov The presence of a reactive amine group at the C3-position, combined with the methyl group at the C2-position, makes this compound a versatile building block for constructing more complex molecular architectures.
The inherent reactivity of the indole nucleus, particularly its pronounced nucleophilicity at the C3-position, is leveraged in various chemical transformations. mdpi.com this compound is a key starting material for synthesizing fused heterocyclic systems. For instance, it can undergo condensation reactions with suitable diketones or other bifunctional electrophiles to construct polycyclic structures that incorporate the indole motif. researchgate.net One common strategy involves the Pictet-Spengler reaction, where an amine reacts with a carbonyl compound to form a ring-fused tetrahydro-β-carboline, a core structure in many alkaloids.
Furthermore, the amine functionality can be diazotized and subsequently subjected to cyclization reactions to form triazino- or pyridazino-indole systems. These reactions often lead to the creation of novel heterocyclic frameworks with potential applications in materials science and medicinal chemistry. The annulation of additional rings onto the indole core is a powerful strategy for generating structural diversity. nih.gov For example, reactions with α,β-unsaturated ketones can lead to the formation of fused pyridone-indole structures through a Michael addition followed by intramolecular cyclization.
A representative reaction is the construction of indolylthiazole derivatives, which are recognized as pharmacologically significant scaffolds. nih.gov While not directly starting from the hydrochloride salt, the core 2-methyl-1H-indol-3-amine structure is conceptually similar to intermediates used in multistep syntheses that combine indole formation with the construction of other heterocyclic rings like thiazole. nih.gov
The indole scaffold is a cornerstone in the development of new chemical entities with diverse biological activities. chim.it this compound provides a strategic entry point for synthesizing derivatives with tailored properties. The primary amine group is a handle for a wide range of chemical modifications, including acylation, alkylation, and sulfonylation, allowing for the introduction of various functional groups.
This compound serves as a precursor for molecules that can be further elaborated into more complex structures. For example, the amine can be converted into an amide, which can then direct further functionalization of the indole ring or participate in intramolecular cyclizations. Arenesulfonyl indoles, which can be prepared from related indole structures, have been shown to be excellent precursors for generating C3-substituted indole derivatives by reacting with a wide array of nucleophiles under mild basic conditions. nih.gov This highlights the utility of activating the indole core for subsequent diversification.
The development of indole-based derivatives is a major focus in medicinal chemistry. The modification of the amine group in 2-methyl-1H-indol-3-amine allows for the systematic exploration of structure-activity relationships, a critical process in drug discovery. nih.gov
| Precursor | Reaction Type | Resulting Scaffold | Potential Application Area |
| 2-Methyl-1H-indol-3-amine | Pictet-Spengler Reaction | Tetrahydro-β-carboline | Alkaloid Synthesis |
| 2-Methyl-1H-indol-3-amine | Condensation with diketones | Fused Polycyclic Indoles | Materials Science |
| 2-Methyl-1H-indol-3-amine | Acylation/Alkylation | N-functionalized Indoles | Medicinal Chemistry |
| Related Indole Structures | Fischer Indole Synthesis | Substituted Indoles | General Organic Synthesis |
Exploration in Ligand Design and Coordination Chemistry (excluding biological ligand-protein interactions)
The field of coordination chemistry benefits from ligands that offer specific geometries and electronic properties to stabilize metal centers. 2-Methyl-1H-indol-3-amine, with its multiple potential coordination sites (the N-H of the indole ring, the exocyclic amine, and the π-system of the aromatic rings), presents an interesting scaffold for ligand design. nih.gov The amine group is a classic Lewis base, capable of coordinating to a variety of metal ions.
The denticity of a ligand, or the number of sites through which it binds to a metal, is a crucial factor in the stability and geometry of the resulting complex. libretexts.org While 2-methyl-1H-indol-3-amine itself is likely to act as a monodentate or bidentate ligand, it can be readily modified to create multidentate ligands. nih.gov For example, reaction of the amine group with pyridine-2-carboxaldehyde would yield a tridentate Schiff base ligand, capable of forming stable octahedral or square-planar complexes with transition metals.
The indole nitrogen (N1) can be deprotonated to form an indolyl anion, which can also participate in coordination. mdpi.com This, combined with the C3-amine, allows for the formation of chelating structures. The steric bulk provided by the 2-methyl group can influence the coordination geometry and the stability of the resulting metal complexes, potentially leading to unique catalytic or material properties. Research has shown that the coordination environment around a metal ion, dictated by the ligand, is central to its function. osti.gov
Development of Chemical Probes and Research Tools for Investigating Reaction Pathways
Understanding reaction mechanisms is fundamental to advancing organic chemistry. Chemical probes are molecules designed to interrogate biological or chemical systems. This compound can serve as a core structure for the development of such tools. By attaching reporter groups (e.g., fluorophores, spin labels) to the amine functionality, researchers can create molecules to track the progress of a reaction or to identify reactive intermediates.
For example, derivatizing the amine with a fluorescent tag would allow for the monitoring of its incorporation into larger molecules using spectroscopic methods. This can provide valuable kinetic data and insights into reaction pathways. Tryptophan, a related indole-containing amino acid, is well-known for its intrinsic fluorescence, which is sensitive to its local microenvironment, a property that is exploited to study protein structure and dynamics. wikipedia.org Similarly, synthetic indole derivatives can be designed as probes.
Furthermore, isotopically labeling the molecule (e.g., with ¹⁵N in the amine group or ¹³C in the methyl group) would enable mechanistic studies using NMR spectroscopy or mass spectrometry to trace the fate of specific atoms throughout a chemical transformation.
Structure-Reactivity Relationship (SRR) Studies of Indole Amines
Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For indole amines, the position and electronic nature of substituents on the indole ring dramatically affect the molecule's behavior in chemical reactions.
The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles, with the C3 position being the most nucleophilic. researchgate.net The substituents on the ring modulate this reactivity.
Electronic Effects : Electron-donating groups (EDGs) on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, or 7) increase the electron density of the entire ring system, enhancing the nucleophilicity of the C3 position and generally accelerating electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing down these reactions. rsc.org For 2-methyl-1H-indol-3-amine, an EDG at the 5-position would make the C3-amine more nucleophilic compared to a derivative with an EWG at the same position. rsc.org
Steric Effects : The 2-methyl group in 2-methyl-1H-indol-3-amine exerts a significant steric influence. It can hinder the approach of bulky reagents to the C3-amine and the N1 position. This steric hindrance can be exploited to control the regioselectivity of reactions. In reactions where the C3-amine is the nucleophile, the 2-methyl group can influence the conformational preference of the transition state, potentially affecting the stereochemical outcome of the reaction. Studies on related indole systems have shown that sterically bulky groups can significantly impact reaction yields and product distributions. acs.org
| Substituent Position | Substituent Type | Predicted Effect on Reactivity at C3 |
| C5 | Electron-Donating (e.g., -OCH₃) | Increased nucleophilicity, faster reaction |
| C5 | Electron-Withdrawing (e.g., -NO₂) | Decreased nucleophilicity, slower reaction |
| C2 | Alkyl Group (e.g., -CH₃) | Steric hindrance, potential for selectivity |
| C7 | Electron-Withdrawing (e.g., N in 7-azaindole) | Deactivation of the C3 position |
Influence of Protonation State on Chemical Behavior
The chemical behavior of this compound is fundamentally governed by the protonation state of its constituent functional groups: the indole ring and the 3-amino group. The presence of hydrochloric acid ensures that the compound exists in a protonated form, which significantly alters its reactivity compared to its free base, 2-methyl-1H-indol-3-amine. The distribution of the proton and its effect on the electronic properties of the molecule are crucial to understanding its chemical interactions.
The indole nucleus itself is a weak base. wikipedia.orgquora.com The lone pair of electrons on the indole nitrogen (N-1) is integral to the 10-π electron aromatic system, making it largely unavailable for protonation. quora.com Strong acids are required to protonate the indole ring, and this protonation preferentially occurs at the C-3 position due to the enamine-like reactivity of this part of the molecule. wikipedia.orgyoutube.com The resulting 3H-indolium cation has a pKa of approximately -3.6. wikipedia.orgtutorsglobe.com
In contrast, the amino group at the C-3 position is significantly more basic. Aromatic amines are typically less basic than aliphatic amines, but they are still readily protonated by mineral acids like HCl. pressbooks.pub The lone pair on the nitrogen of the 3-amino group is more available for protonation than the indole N-1 lone pair. Consequently, in this compound, the primary site of protonation is the 3-amino group, forming a 3-ammonio-2-methyl-1H-indole cation.
The protonation of the amino group to an ammonium (B1175870) group has a profound impact on the electronic properties and reactivity of the indole ring. An amino group (-NH2) is a powerful activating group in electrophilic aromatic substitution, donating electron density to the aromatic ring through resonance and directing electrophilic attack to the ortho and para positions. rsc.orglibretexts.org However, upon protonation to an ammonium group (-NH3+), this activating effect is reversed. The positively charged ammonium group becomes a strong electron-withdrawing group through an inductive effect, deactivating the aromatic ring towards electrophilic substitution. masterorganicchemistry.com
This change in reactivity is a key aspect of the chemical behavior of this compound. While the free base would be highly susceptible to electrophilic attack on the indole ring, the hydrochloride salt is significantly less reactive under these conditions.
The table below summarizes the key differences in chemical behavior between the protonated and non-protonated forms of 2-methyl-1H-indol-3-amine.
| Property | 2-methyl-1H-indol-3-amine (Free Base) | This compound (Protonated Form) |
| Primary Protonation Site | N/A | 3-Amino Group |
| Effect on Indole Ring | Activation | Deactivation |
| Reactivity towards Electrophiles | High | Low |
| Directing Effect of C-3 Substituent | Activating | Deactivating |
| Nucleophilicity of 3-Amino Group | Nucleophilic | Non-nucleophilic |
Under highly acidic conditions, a second protonation event could potentially occur on the indole ring at the C-3 position, although this is less favorable due to the existing positive charge on the ammonium group. If the C-3 position were to be protonated, it would further deactivate the entire molecule towards electrophilic substitution. In such a scenario, any electrophilic attack would likely be directed to the benzene portion of the indole ring, with the C-5 position being a possible site of reaction. wikipedia.orgyoutube.com
The interplay between the protonated amino group and the indole ring system dictates the chemical behavior of this compound. The protonation state effectively "protects" the otherwise highly reactive indole nucleus from electrophilic attack by converting the activating amino group into a deactivating ammonium group. This influence is critical in synthetic applications and in understanding the compound's stability and interactions in acidic environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1H-indol-3-amine hydrochloride, and how can purity be validated?
- Methodology :
- Route 1 : Start with indole derivatives (e.g., 3-formyl-1H-indole) and employ reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen, followed by HCl salt formation .
- Route 2 : Use 2-methylindole as a precursor, introduce an amino group via Buchwald-Hartwig amination with palladium catalysts, and isolate the hydrochloride salt .
- Purity Validation : Characterize via HPLC (>95% purity), FT-IR (N–H stretch at ~3300 cm⁻¹), and ¹H-NMR (amine proton signals at δ 5.5–6.5 ppm) .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodology :
- Use SHELX software (SHELXS for structure solution, SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Validate hydrogen bonding (e.g., N–H···Cl interactions) and packing efficiency .
- Compare experimental data with Cambridge Structural Database (CSD) entries for analogous indole derivatives to resolve ambiguities .
Q. What biological assays are suitable for preliminary evaluation of this compound?
- Methodology :
- Antioxidant Activity : Use DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays at concentrations 10–100 μM, referencing ascorbic acid as a standard .
- Receptor Binding : Screen for serotonin receptor affinity (5-HT subtypes) via radioligand displacement assays in transfected HEK293 cells .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing byproducts?
- Methodology :
- Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE). For example, acetonitrile at 80°C reduces side reactions compared to THF .
- Introduce scavengers (e.g., molecular sieves) to trap water during amination steps, improving conversion rates .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Case Study : If molecular docking predicts high 5-HT1A affinity but experimental IC50 values are weak:
- Re-evaluate protonation states (amine group pKa ~8.5) using Schrödinger’s Epik. Adjust docking parameters for hydrated binding pockets .
- Validate solubility effects: Measure logP (e.g., 1.8 via shake-flask method) to assess membrane permeability limitations .
Q. What advanced techniques are recommended for studying degradation pathways under physiological conditions?
- Methodology :
- LC-MS/MS : Identify degradation products (e.g., oxidative deamination at pH 7.4) using a C18 column and electrospray ionization .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor chloride counterion loss via ion chromatography .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
